2-(Benzyloxy)-4-chloro-3-methylbenzoic acid
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Overview
Description
2-(Benzyloxy)-4-chloro-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloro-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Chlorination: The chlorine atom is introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-(Benzyloxy)-3-methylbenzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biological pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-chlorobenzoic acid
- 2-(Benzyloxy)-3-methylbenzoic acid
- 4-Chloro-3-methylbenzoic acid
Uniqueness
2-(Benzyloxy)-4-chloro-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-13(16)8-7-12(15(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
SMBOMMNCGUBVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)C(=O)O)Cl |
Origin of Product |
United States |
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